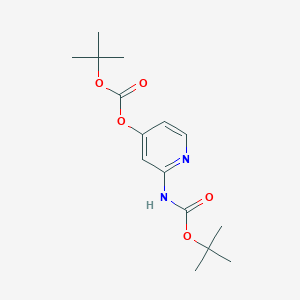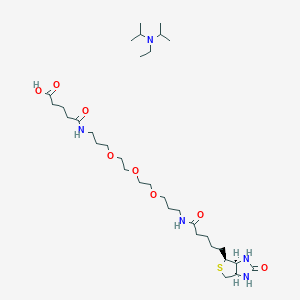
Methyl 4-(2-propyn-1-yloxy)-benzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Compounds like “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” belong to a class of organic compounds known as alkynes . Alkynes are characterized by a carbon-carbon triple bond. The “propyn-1-yloxy” part of the name indicates the presence of a propyne (a three-carbon alkyne) group attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of a compound like “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” would likely include a benzene ring (indicated by “benzene” in the name), a methyl group (a carbon atom bonded to three hydrogen atoms), and a propyn-1-yloxy group .Chemical Reactions Analysis
Again, while specific reactions involving “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” are not available, similar compounds can undergo a variety of chemical reactions. For instance, alkynes can participate in addition reactions, where other atoms or molecules add across the triple bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 4-(2-propyn-1-yloxy)-benzeneacetate” would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the types of intermolecular forces it can participate in .Wirkmechanismus
Mode of Action
It’s known that this compound can undergo catalytic protodeboronation , a chemical reaction that involves the removal of a boron atom from an organic molecule. This reaction is often used in organic synthesis, suggesting that Methyl 4-(2-propyn-1-yloxy)-benzeneacetate might be used as a building block in the synthesis of more complex molecules .
Biochemical Pathways
The compound’s ability to undergo catalytic protodeboronation suggests that it might be involved in the synthesis of other organic compounds . This could potentially affect a variety of biochemical pathways, depending on the specific compounds that are synthesized.
Result of Action
Given its potential role as a building block in organic synthesis, it’s possible that this compound could contribute to the synthesis of a variety of other molecules, which could have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
methyl 2-(4-prop-2-ynoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h1,4-7H,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYFEVJNPRAYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(prop-2-yn-1-yloxy)phenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)